molecular formula C8H9N3O2 B2400146 2-(Azetidin-1-yl)-3-nitropyridine CAS No. 1851034-75-7

2-(Azetidin-1-yl)-3-nitropyridine

Cat. No.: B2400146
CAS No.: 1851034-75-7
M. Wt: 179.179
InChI Key: UNRDPHNKZYOTQU-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-3-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety Azetidine is a four-membered nitrogen-containing ring, while nitropyridine is a pyridine ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-1-yl)-3-nitropyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 2-(Azetidin-1-yl)-3-aminopyridine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-1-yl)-3-nitropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can participate in redox reactions, while the azetidine ring can engage in interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-3-nitropyridine is unique due to the combination of the azetidine ring and the nitropyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(azetidin-1-yl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-3-1-4-9-8(7)10-5-2-6-10/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRDPHNKZYOTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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